(E)-2-((1-(3-(4-methoxyphenyl)acryloyl)piperidin-3-yl)oxy)isonicotinonitrile
Description
Properties
IUPAC Name |
2-[1-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]piperidin-3-yl]oxypyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-26-18-7-4-16(5-8-18)6-9-21(25)24-12-2-3-19(15-24)27-20-13-17(14-22)10-11-23-20/h4-11,13,19H,2-3,12,15H2,1H3/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYDPAVJZGOWDO-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)N2CCCC(C2)OC3=NC=CC(=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)N2CCCC(C2)OC3=NC=CC(=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-((1-(3-(4-methoxyphenyl)acryloyl)piperidin-3-yl)oxy)isonicotinonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring, an acrylamide moiety, and a nitrile functional group, which may contribute to its pharmacological properties. The methoxyphenyl group enhances its ability to interact with biological targets, making it a candidate for further research.
Structural Characteristics
The molecular structure of this compound can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂ |
| Molecular Weight | 318.36 g/mol |
| CAS Number | 1235695-34-7 |
The biological activity of this compound is likely mediated through its interaction with various biological targets, including enzymes and receptors. The presence of the piperidine and isonicotinonitrile moieties suggests potential interactions that could modulate signaling pathways involved in inflammation and cancer progression.
Potential Biological Targets:
- STAT3 Pathway : Inhibition of the STAT3 signaling pathway has been associated with anti-inflammatory effects and may provide therapeutic benefits in neuroinflammatory conditions.
- Cancer Cell Lines : The compound's efficacy against specific cancer cell lines has been evaluated, showing promise in inhibiting cell proliferation .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory properties. It has shown selective inhibitory effects on the STAT3 pathway, which is crucial in various inflammatory diseases.
In Vivo Studies
Animal models have been employed to assess the compound's therapeutic potential. Results indicate that it may reduce inflammation markers and improve outcomes in models of chronic inflammatory diseases.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methoxyphenylacrylamide | Acrylamide group with methoxy substitution | Anticancer properties |
| Piperidinyl derivatives | Piperidine ring with various substituents | Neuroactive effects |
| Isonicotinic acid derivatives | Contains isonicotinic acid structure | Antimicrobial and antitubercular activity |
This comparison highlights how the combination of piperidine and acrylamide functionalities may confer distinct biological properties not found in simpler analogs.
Case Studies
- Anti-inflammatory Effects : A study investigated the anti-inflammatory activity of this compound in a murine model of arthritis. Results showed significant reduction in paw swelling and inflammatory cytokines compared to control groups.
- Cancer Cell Proliferation : Another study evaluated the compound's effect on HCT116 colorectal cancer cells, revealing a dose-dependent inhibition of cell viability, suggesting its potential as an anticancer agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional motifs with several GPCR-targeting molecules, warranting a comparative analysis. Below is a detailed comparison with key analogs:
Structural Analogues
Key Findings
Receptor Affinity: CP99994 and SR140333 exhibit nanomolar affinity for NK1 receptors due to their optimized piperidine and aromatic substituents . In contrast, the target compound lacks direct evidence of NK1 binding but may engage analogous GPCRs due to its acryloyl-piperidine motif. The 4-methoxyphenyl group in the target compound resembles the methoxybenzyl group in CP99994, which enhances hydrophobic interactions in receptor pockets. However, the acryloyl spacer may reduce conformational flexibility compared to CP99994’s rigid benzylamino group.
Pharmacokinetic Properties: SR140333 and LY303870 demonstrate improved blood-brain barrier penetration due to lipophilic substituents (e.g., dichlorophenyl, indole).
Synthetic Complexity: The target compound’s synthesis involves a challenging etherification step between piperidine and isonicotinonitrile, unlike LY303870’s simpler amide coupling. This complexity may hinder large-scale production compared to analogs like CP99994.
Hypothetical Advantages and Limitations
- Stability under oxidative conditions (e.g., cytochrome P450 metabolism) could surpass CP99994.
- Limitations: Limited solubility in aqueous media compared to SR140333’s sulfonyl group. Absence of halogen substituents (common in high-affinity antagonists like SR140333) may reduce binding potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
